

Application Notes & Protocols: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonicotinic Acid*

Cat. No.: B3419969

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoniazid, also known as **isonicotinic acid** hydrazide (INH), is a cornerstone first-line medication for the treatment and prophylaxis of tuberculosis.[1][2] It functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Due to its critical role in global health, efficient and reliable synthesis protocols are of great interest to the scientific community. This document provides detailed experimental protocols for the synthesis of isoniazid, summarizes key quantitative data, and illustrates the experimental workflow. The primary methods detailed are the reaction of an isonicotinate ester with hydrazine hydrate and the direct conversion of isonicotinamide with hydrazine hydrate, which is noted for its high yield and purity.[6][7]

Experimental Protocols

Two primary, high-yield methods for the synthesis of isoniazid are presented below.

Method 1: Synthesis from Isonicotinamide and Hydrazine Hydrate

This protocol describes a single-step conversion of isonicotinamide to isoniazid with a high yield (>95%) and purity (>99%).[6][7][8][9]

Materials:

- Isonicotinamide
- Hydrazine Hydrate (100%)
- C1 to C3 Alcohol (e.g., Methanol or Ethanol)
- Glycerine Bath
- Round-bottom flask with reflux condenser
- Distillation apparatus

Procedure:

- Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or absolute ethanol) in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[6][8]
- Addition of Hydrazine Hydrate: Add 100% hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to isonicotinamide is typically between 0.7 to 1.1.[6]
- Reflux: Heat the reaction mixture to reflux using a glycerine bath. The temperature should be maintained between 100°C and 120°C.[6] Continue refluxing for a period of 3 to 5 hours.[6] A common duration is 4 hours.[6][8][10]
- Solvent Removal: After the reflux period is complete, distill off the alcohol solvent.[6][8]
- Product Isolation: The resulting solid mass is **isonicotinic acid** hydrazide (INH). The product should be collected while still hot.[6][8][10]
- Purification (if necessary): The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[11]

Method 2: Synthesis from Ethyl Isonicotinate and Hydrazine Hydrate

This method involves the reaction of an ester of **isonicotinic acid** with hydrazine. It generally proceeds at a lower temperature than direct condensation from **isonicotinic acid** and provides

good yields.[1]

Materials:

- Ethyl Isonicotinate
- Hydrazine Hydrate
- Ethanol
- Round-bottom flask with reflux condenser

Procedure:

- Mixing Reagents: In a round-bottom flask, combine ethyl isonicotinate, ethanol, and hydrazine hydrate.[1] A molar ratio of 1:1.5 for ethyl isonicotinate to hydrazine has been shown to be effective.[1]
- Reaction: Heat the mixture to a temperature of 70-75°C.[1]
- Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Product Isolation: Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization.
- Purification: The synthesized isoniazid can be purified through recrystallization to achieve a high-purity final product.[1] The melting point of the purified compound is a key indicator of purity.[1]

Data Presentation

The following tables summarize quantitative data from various synthesis experiments.

Table 1: Summary of Synthesis from Isonicotinamide

Startin								
g	Solven	Hydraz	Temp.	Time	Yield	Yield	Meltin	Refere
Materi	t	ine	(°C)	(h)	(g)	(%)	g Point	nce
(Isonic	(Alcoh	Hydrat					(°C)	
otinam	ol)	e	(100%)					
ide)								
		77.97 g						
9.99 g	(Ethano	10.1 g	115	4	9.73 g	97.34	170.0	[8][9]
	l)							
		39.49 g						
19.40 g	(Metha	14.14 g	110	4	19.3 g	99.49	169.9	[6][8]
	nol)							[10]
		39.48 g						
24.99 g	(Metha	20.20 g	110	4	24.0 g	96.03	169.9	[6][8]
	nol)							[10]

Table 2: Summary of Synthesis from Isonicotinic Acid Esters

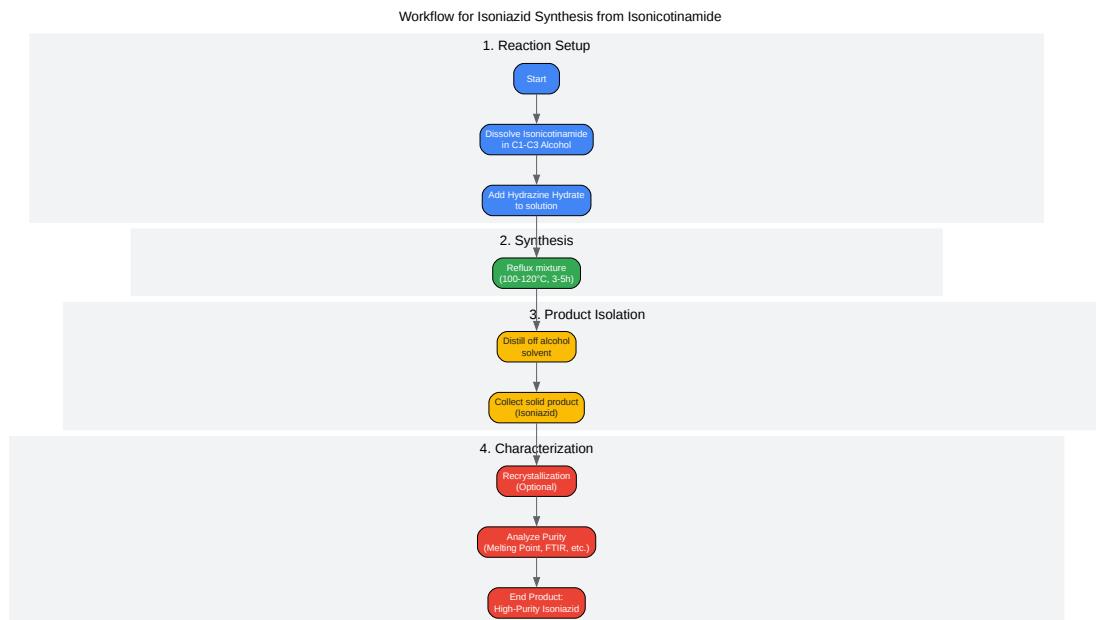

Starting	Reactant	Ratio	Temp. (°C)	Time (h)	Max Yield	Reference
Material		(Ester:Hydr			(%)	
		azine)				
Ethyl						
Isonicotinate	1:1.5		70-75	-	72.9	[1]
Isonicotinic						
Acid (Direct)	-		129-130	4	78.6	[1]

Table 3: Physicochemical Properties of Isoniazid

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O	[2][12][13]
Molecular Weight	137.14 g/mol	[2][12][13]
Appearance	Colorless or white crystalline powder	[12][13][14]
Melting Point	170 - 171.4 °C	[1][2]
Solubility in Water	~14% at 25°C	[2]
Solubility in Ethanol	~2% at 25°C	[2]
pH (1% aq. solution)	5.5 - 6.5	[2][14]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of isoniazid from isonicotinamide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for isoniazid synthesis.

Conclusion

The synthesis of isoniazid can be achieved through several reliable methods. The conversion of isonicotinamide using hydrazine hydrate in an alcoholic solvent stands out as a particularly efficient, single-step process that consistently delivers high yields and purity.^{[6][7]} The alternative route from ethyl isonicotinate is also effective and operates under milder temperature conditions.^[1] The protocols and data provided herein offer a comprehensive guide for researchers in the synthesis of this vital antitubercular agent. Proper characterization of the final product, including melting point determination and spectroscopic analysis, is crucial to confirm its identity and purity.^{[1][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE - Patent 1575921 [data.epo.org]
- 9. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 10. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Isoniazid (PIM 288) [inchem.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419969#experimental-protocol-for-isonicotinic-acid-hydrazide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com